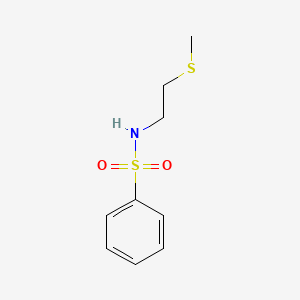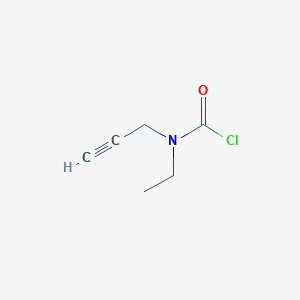![molecular formula C46H34I4O6 B13648060 (1R,1''R)-2',2'''-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3'-diiodo[1,1'-binaphthalen]-2-ol]](/img/structure/B13648060.png)
(1R,1''R)-2',2'''-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3'-diiodo[1,1'-binaphthalen]-2-ol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and iodine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] typically involves multiple steps. One common method starts with the reaction of 1,1’-binaphthalene-2,2’-diol with ethylene glycol in the presence of a suitable catalyst to form the bis(ether) intermediate. This intermediate is then iodinated using iodine and a suitable oxidizing agent to introduce the iodine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of high-purity reagents to minimize impurities in the final product .
化学反応の分析
Types of Reactions
(1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or to convert the compound into a different oxidation state.
Substitution: Halogen atoms, such as iodine, can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce deiodinated derivatives .
科学的研究の応用
Chemistry
In chemistry, (1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound can be used as a probe to study the interactions between proteins and small molecules. Its iodine atoms make it suitable for use in X-ray crystallography, where it can help determine the structure of protein-ligand complexes .
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. For example, compounds with similar structures have been investigated for their anticancer and antimicrobial properties .
Industry
In industry, (1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] can be used in the production of advanced materials, such as polymers and coatings, due to its ability to form stable, high-performance materials .
作用機序
The mechanism of action of (1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] involves its interaction with specific molecular targets. For example, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
類似化合物との比較
Similar Compounds
Ethane, 1,2-diphenoxy-: Similar in structure but lacks iodine atoms, making it less suitable for certain applications[][5].
Ethylene glycol diphenyl ether: Another similar compound with different functional groups, leading to different chemical properties[][5].
Uniqueness
The presence of iodine atoms in (1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] makes it unique compared to these similar compounds. This feature enhances its utility in applications requiring heavy atoms, such as X-ray crystallography and certain types of catalysis[5][5].
特性
分子式 |
C46H34I4O6 |
|---|---|
分子量 |
1190.4 g/mol |
IUPAC名 |
1-[2-[2-[2-[2-[1-(2-hydroxy-3-iodonaphthalen-1-yl)-3-iodonaphthalen-2-yl]oxyethoxy]ethoxy]ethoxy]-3-iodonaphthalen-1-yl]-3-iodonaphthalen-2-ol |
InChI |
InChI=1S/C46H34I4O6/c47-35-23-27-9-1-5-13-31(27)39(43(35)51)41-33-15-7-3-11-29(33)25-37(49)45(41)55-21-19-53-17-18-54-20-22-56-46-38(50)26-30-12-4-8-16-34(30)42(46)40-32-14-6-2-10-28(32)24-36(48)44(40)52/h1-16,23-26,51-52H,17-22H2 |
InChIキー |
CDAQRDMHDZLSLJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)I)OCCOCCOCCOC5=C(C6=CC=CC=C6C=C5I)C7=C(C(=CC8=CC=CC=C87)I)O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


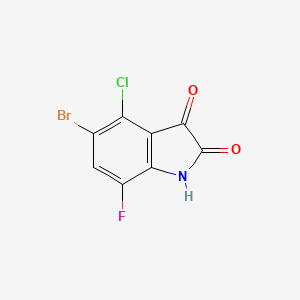
![Tert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13647987.png)
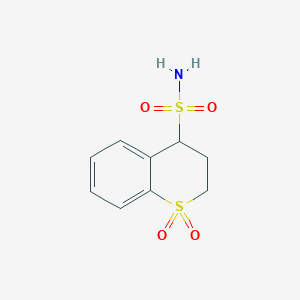
![1-[5-(Trifluoromethyl)furan-2-yl]ethanone](/img/structure/B13648014.png)
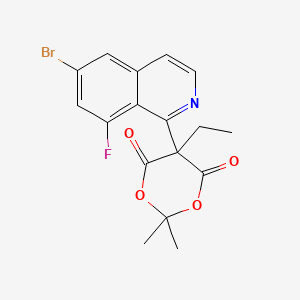
![8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B13648025.png)
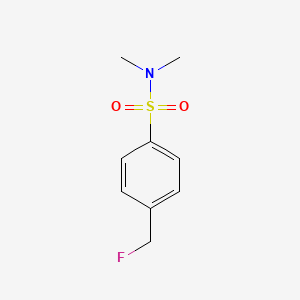
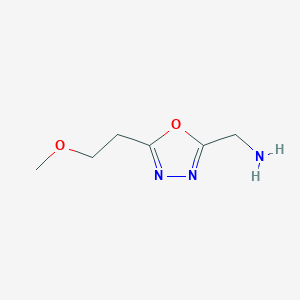
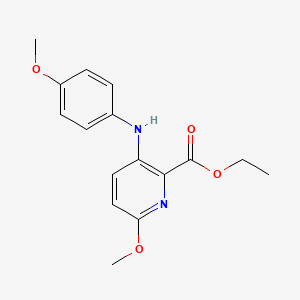
![1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13648044.png)
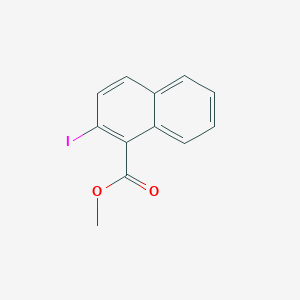
![1-[(Tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid](/img/structure/B13648062.png)
